molecular formula C7H14ClNO B1345137 2-Chloro-N,N-diethylpropionamide CAS No. 54333-75-4

2-Chloro-N,N-diethylpropionamide

Cat. No.: B1345137
CAS No.: 54333-75-4
M. Wt: 163.64 g/mol
InChI Key: WORKHWHULFDZDE-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylpropionamide (CDEPA) is an organic compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic crystalline solid with a molecular weight of 181.6 g/mol. CDEPA is a member of the group of compounds known as diethylpropionamides, which are used in a variety of biochemical and physiological studies. CDEPA is a versatile compound that can be used in a variety of laboratory experiments, such as enzyme inhibition assays, protein-ligand binding studies, and drug-target interactions.

Scientific Research Applications

Conformational Analysis and Molecular Properties

  • Molecular Conformation and Spectroscopy : Research on N,N-diethylpropionamide (a closely related compound) by Raphaela Kannengießer, W. Stahl, and H. Nguyen (2016) focused on the microwave spectra of its conformers. This study utilized Fourier transform microwave spectrometry to analyze hyperfine splittings due to the nitrogen quadrupole coupling effect, providing detailed molecular parameters and insights into the conformational analysis of the compound Kannengießer, Stahl, & Nguyen, 2016.

Chemical Synthesis and Polymerization Initiators

  • Anionic Polymerization Initiators : A study on potassium enolates of N,N-dialkylamides, including N,N-diethylpropionamide, highlighted their role as initiators in anionic polymerization. This research, conducted by T. Ishizone et al. (2007), explored the preparation of stable potassium enolates and their application in polymerization processes, demonstrating the nucleophilicity and basicity of these compounds Ishizone et al., 2007.

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : S. K. Shukla and M. Quraishi (2009) investigated 4-substituted anilinomethylpropionates, including compounds structurally similar to 2-Chloro-N,N-diethylpropionamide, as corrosion inhibitors. Their study found that these inhibitors, particularly those with chlorine substituents, were effective in protecting mild steel in acidic environments, highlighting the significance of functional groups in modulating the inhibitory efficiency Shukla & Quraishi, 2009.

Properties

IUPAC Name

2-chloro-N,N-diethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORKHWHULFDZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052195
Record name 2-Chloro-N,N-diethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54333-75-4
Record name 2-Chloro-N,N-diethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54333-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054333754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, 2-chloro-N,N-diethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-N,N-diethylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-diethylpropionamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.716
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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [, ] describes a novel method for synthesizing (S)-(+)-2-chloro-N,N-diethylpropionamide from methyl (S)-(-)-2-chloropropionate. The significance lies in the use of a Lewis acid catalyst in conjunction with diethylamine, leading to a high chemical yield and excellent optical purity of the desired product. This method offers a potentially more efficient and environmentally friendly alternative to traditional synthetic routes.

Q2: Are there any other applications of 2-chloro-N,N-diethylpropionamide mentioned in the research?

A2: The provided research articles [, ] primarily focus on the synthesis of this compound and do not delve into its further applications. Therefore, we cannot provide information on other potential uses based on these papers.

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